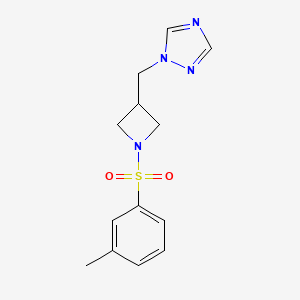

1-((1-(m-tolylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Descripción

Propiedades

IUPAC Name |

1-[[1-(3-methylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(5-11)20(18,19)17-7-12(8-17)6-16-10-14-9-15-16/h2-5,9-10,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHHTOCQORUYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-((1-(m-tolylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS Number: 2310045-92-0) is a novel triazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 292.36 g/mol. The structure features a triazole ring which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Azetidine Ring : This can be achieved through nucleophilic substitution reactions.

- Sulfonylation : The m-tolylsulfonyl group is introduced using m-toluenesulfonyl chloride.

- Triazole Formation : The triazole moiety is formed through cyclization reactions involving hydrazine derivatives.

Antimicrobial Activity

Research indicates that triazole compounds often exhibit significant antimicrobial properties. A study highlighted that various 1,2,4-triazole derivatives showed promising activity against a range of pathogens, including bacteria and fungi. Specifically, compounds similar to the target compound have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in multiple studies. For instance, a related compound was found to possess anti-inflammatory activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that the target compound may also exhibit similar therapeutic effects.

Anticancer Properties

Triazoles have been explored for their anticancer properties. In particular, mercapto-substituted triazoles have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells . The incorporation of the azetidine structure may enhance the overall efficacy of the compound in targeting malignant cells.

Case Studies

- Case Study on Antimicrobial Activity :

-

Case Study on Anti-inflammatory Effects :

- In a comparative study, another triazole derivative was evaluated for its anti-inflammatory activity in animal models. The findings revealed a significant reduction in inflammation markers, suggesting that compounds like the target molecule could be developed into therapeutic agents for inflammatory conditions .

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies indicate that triazole derivatives exhibit significant activity against a range of bacteria and fungi. The presence of the azetidine and sulfonyl groups enhances its efficacy by improving solubility and bioavailability. Research has demonstrated that derivatives of 1H-1,2,4-triazole can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of 1-((1-(m-tolylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the activation of apoptotic pathways. Such findings suggest its potential use in cancer therapeutics, particularly for resistant cancer types .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential applications as a pesticide. Preliminary studies indicate that it may exhibit insecticidal properties against common agricultural pests. The mechanism is thought to involve disruption of metabolic processes within the pests, leading to their mortality. This aspect is particularly relevant in developing eco-friendly pesticides that minimize harm to beneficial insects .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its chemical reactivity allows for the formation of cross-linked networks that enhance material properties such as thermal stability and mechanical strength. These polymers could find applications in coatings, adhesives, and other industrial materials .

Summary Table of Applications

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various triazole compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Mechanism

A research team investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The study revealed that treatment with 25 µM of the compound led to a 50% reduction in cell viability after 48 hours. Further analysis showed activation of caspase pathways indicative of apoptosis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s uniqueness lies in its azetidine-triazole-sulfonamide architecture. Below is a detailed comparison with structurally or functionally related triazole derivatives:

Structural Analogues with Azetidine-Triazole Linkages

1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2098075-85-3) Structure: Features a 1,2,3-triazole isomer instead of 1,2,4-triazole, with a carboxylic acid substituent. Key Differences: The 1,2,3-triazole isomer alters electronic properties and hydrogen-bonding capacity. Applications: Used in medicinal chemistry for metal coordination (e.g., cadmium complexes in crystal engineering) .

1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2092561-87-8)

- Structure : Contains an acetylated azetidine and a formyl group on the triazole.

- Key Differences : The acetyl group increases hydrophobicity, while the aldehyde enables nucleophilic reactions (e.g., Schiff base formation).

- Applications : Investigated as a precursor for bioactive molecules in drug discovery .

Sulfonamide-Containing Triazoles

Flusilazole (IUPAC: bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane)

- Structure : Replaces the azetidine-sulfonamide with a silane group and fluorinated aryl rings.

- Key Differences : The silane group enhances fungicidal activity by disrupting fungal membrane integrity.

- Applications : Broad-spectrum fungicide with high thermal stability .

Persulon (1-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole)

- Structure : Bulky trifluoromethylphenyl and diphenylmethyl substituents.

- Key Differences : The trifluoromethyl group increases lipophilicity and resistance to metabolic degradation.

- Applications : Agricultural fungicide with prolonged residual activity .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Challenges

- Synthetic Complexity : The target compound’s azetidine-sulfonamide linkage requires multi-step synthesis, contrasting with simpler triazole derivatives (e.g., Letrozole) .

- Stability : Sulfonamide groups may hydrolyze under acidic/basic conditions, whereas silane (Flusilazole) or trifluoromethyl (Persulon) substituents enhance stability .

- Biological Gaps: Limited data exist on the target compound’s bioactivity compared to commercial triazoles like Flusilazole or Letrozole, highlighting a need for pharmacological profiling.

Q & A

Q. Basic

- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve bond lengths, angles, and dihedral angles. The m-tolylsulfonyl group often induces steric effects, visible in dihedral angles between the triazole and aryl rings .

- Spectroscopy : H/C NMR to confirm regioselectivity of triazole formation. IR spectroscopy to validate sulfonyl (S=O, ~1350 cm) and triazole (C=N, ~1600 cm) functional groups .

What advanced computational methods can predict the compound’s reactivity and interactions with biological targets?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Use B3LYP/6-311G+(d,p) basis sets for accuracy .

- Molecular Docking : Simulate binding to targets (e.g., cyclooxygenase-2 (COX-2)) using AutoDock Vina. The triazole ring’s nitrogen atoms often form hydrogen bonds with active-site residues .

- MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .

How can contradictions in biological activity data be resolved, particularly regarding steric effects?

Q. Advanced

- Crystallographic Analysis : Use WinGX or ORTEP-III to model steric clashes. For example, dihedral angles >30° between the triazole and m-tolylsulfonyl groups may reduce binding affinity due to conformational strain .

- SAR Studies : Synthesize analogs with substituents at the azetidine 3-position. Compare IC values against COX-2 or antimicrobial targets to isolate steric vs. electronic contributions .

What analytical methods validate the compound’s purity and stability under varying conditions?

Q. Advanced

- HPLC-UV/HRMS : Use C18 columns (ACN/water gradient) to detect impurities. Validate linearity (R > 0.995) and precision (%RSD < 2%) per ICH guidelines .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/basic hydrolysis (0.1M HCl/NaOH), and UV light. Monitor degradation via TLC or LC-MS to establish storage conditions .

How does the compound’s physicochemical profile (e.g., pKa, logP) influence its pharmacokinetic behavior?

Q. Advanced

- pKa Determination : Use potentiometric titration or UV-spectrophotometry in 47 solvents (e.g., water, DMSO). The triazole N-H group typically has pKa ~6–8, affecting solubility and membrane permeability .

- logP Calculation : Apply the shake-flask method or software like MarvinSuite. High logP (>3) due to the m-tolylsulfonyl group may enhance lipophilicity but reduce aqueous solubility .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Q. Advanced

- Reaction Optimization : Switch from batch to flow chemistry for CuAAC to improve heat dissipation and reduce side products .

- Regiocontrol : Use bulky ligands (e.g., TBTA) to favor 1,4-triazole regioisomers over 1,5-products. Monitor regioselectivity via H NMR (triazole proton splitting patterns) .

How can in silico tools guide the design of analogs with improved bioactivity?

Q. Advanced

- QSAR Modeling : Train models on datasets of triazole derivatives to predict IC values. Descriptors like polar surface area (PSA) and molar refractivity are critical .

- ADMET Prediction : Use SwissADME to optimize bioavailability. Reduce PSA (<140 Å) by substituting the azetidine methyl group with halogens .

What spectroscopic techniques resolve ambiguities in tautomeric forms of the triazole ring?

Q. Advanced

- N NMR : Distinguish 1H-1,2,4-triazole tautomers (δN ~150–220 ppm). The 1H tautomer is typically dominant in non-polar solvents .

- Variable-Temperature NMR : Observe coalescence of signals at elevated temperatures to confirm dynamic tautomerism .

How can crystallographic data inform polymorph screening for formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.